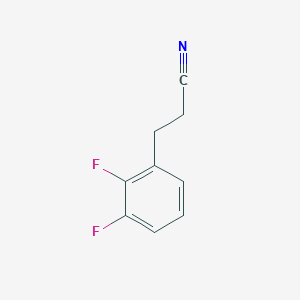

3-(2,3-Difluorophenyl)propanenitrile

Description

Context and Significance within Contemporary Organic Chemistry

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting enhanced thermal and metabolic stability to the parent molecule. nih.govmdpi.com This stability is a highly sought-after characteristic in the design of new drugs and advanced materials.

The presence of a difluorophenyl group in 3-(2,3-Difluorophenyl)propanenitrile makes it a valuable building block in synthetic organic chemistry. The nitrile functional group (C≡N) is a versatile precursor that can be readily converted into other important functionalities such as amines, carboxylic acids, and amides. researchgate.net The specific 2,3-difluoro substitution pattern on the aromatic ring influences the molecule's electronic properties and steric profile, offering unique opportunities for the synthesis of complex and novel chemical structures. The investigation of such fluorinated compounds is crucial for expanding the toolbox of synthetic chemists and for the discovery of new molecules with tailored properties.

Historical Overview of Propanenitrile Chemistry and Difluorophenyl Analogs

The study of propanenitrile, also known as propionitrile (B127096) or ethyl cyanide, has a well-established history. wikipedia.org It is a simple aliphatic nitrile that has been utilized as a solvent and as a precursor in various organic syntheses. wikipedia.orgnih.gov Industrial production methods for propanenitrile include the hydrogenation of acrylonitrile (B1666552) and the ammoxidation of propanol. wikipedia.org Its chemistry is characterized by the reactivity of the nitrile group, which can undergo a variety of transformations. researchgate.net

The advent of organofluorine chemistry in the 20th century opened new avenues for modifying organic molecules. The introduction of fluorine atoms onto aromatic rings, creating compounds like difluorophenyl analogs, was a significant step forward. Researchers began to explore how the number and position of fluorine atoms on a phenyl ring could modulate a molecule's reactivity and biological activity. This led to the synthesis and investigation of a wide array of fluorinated compounds, including those containing the difluorophenyl moiety. The synthesis of compounds like 1-[4-[4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone (Oxathiapiprolin) showcases the integration of difluorophenyl groups into complex, biologically active molecules. nam.org

Scope and Academic Relevance of Research on Fluorinated Propanenitriles

The academic relevance of research into fluorinated propanenitriles, including this compound, is multifaceted. These compounds serve as important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The unique electronic properties conferred by the fluorine atoms can influence intermolecular interactions, which is of great interest in medicinal chemistry for designing potent and selective enzyme inhibitors or receptor ligands.

Furthermore, the study of fluorinated molecules contributes to a deeper understanding of fundamental chemical principles, such as bond strengths, reaction mechanisms, and conformational preferences. mdpi.com The presence of fluorine can also impact the environmental fate of chemicals, with some highly fluorinated compounds exhibiting persistence. nih.gov Therefore, research in this area also encompasses environmental science, aiming to design effective yet environmentally benign molecules. The development of advanced analytical techniques, such as ¹⁹F NMR spectroscopy, has been crucial for characterizing and quantifying these fluorinated compounds and their transformation products. nih.govresearchgate.net

Properties of Propanenitrile

| Property | Value | Reference |

| Chemical Formula | C₃H₅N | nist.gov |

| Molar Mass | 55.080 g·mol⁻¹ | wikipedia.org |

| Appearance | Colourless liquid | wikipedia.org |

| Odor | Sweetish, pleasant, ethereal | wikipedia.org |

| Density | 772 mg mL⁻¹ | wikipedia.org |

| Melting Point | -100 to -86 °C | wikipedia.org |

| Boiling Point | 96 to 98 °C | wikipedia.org |

| Solubility in water | 11.9% (20 °C) | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-difluorophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEOHPCWNSEURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593901 | |

| Record name | 3-(2,3-Difluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412961-28-5 | |

| Record name | 3-(2,3-Difluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 2,3 Difluorophenyl Propanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. Its carbon atom is electrophilic, making it a target for nucleophiles. libretexts.org This reactivity allows for the transformation of nitriles into a range of other functional groups, including carboxylic acids, amines, and amides. numberanalytics.com

Comprehensive Analysis of Nitrile Hydrolysis Mechanisms

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids. pressbooks.pub This reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A water molecule, acting as a nucleophile, then attacks this carbon. pressbooks.publibretexts.org This is followed by proton transfer and tautomerization to yield an amide intermediate. chemistrysteps.com This amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. pressbooks.publibretexts.org For instance, the acid-catalyzed hydrolysis of ethanenitrile yields ethanoic acid. libretexts.org

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Continued hydrolysis of the amide in the basic solution produces a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, a strong acid must be added to the mixture to protonate the carboxylate. libretexts.org

The hydrolysis of propionitrile (B127096) in concentrated hydrochloric acid has been studied, revealing that the reaction proceeds through an intermediate amide. researchgate.net The rate of hydrolysis is dependent on the decomposition of this amide, particularly at higher acid concentrations. researchgate.net Biocatalytic methods using nitrile hydratase and amidase enzymes have also been employed for the hydrolysis of nitriles, such as 3-hydroxyalkanenitriles, to their corresponding carboxylic acids. researchgate.net

A study involving the hydrolysis of propanenitrile indicated the formation of propionic acid, identified by its characteristic IR absorptions for the hydroxyl group (2500-3100 cm⁻¹) and the carbonyl group (1710 cm⁻¹) and a molecular ion peak at m/z = 74. vaia.com

Reduction Pathways Leading to Amine Derivatives

Nitriles can be reduced to primary amines using strong reducing agents. chemguide.co.uk One of the most common reagents for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgucalgary.ca The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion. libretexts.org A second hydride addition results in a dianion, which upon treatment with water, yields the primary amine. libretexts.orgchemistrysteps.com

Catalytic hydrogenation is another effective method for the reduction of nitriles. chemguide.co.uk This process typically involves hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or Raney nickel. wikipedia.orgyoutube.com The reaction conditions, including the choice of catalyst and solvent, can influence the selectivity of the reaction, sometimes leading to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the amine product. wikipedia.org

Other reducing agents have also been explored. For example, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) can reduce a variety of nitriles to primary amines. organic-chemistry.org Similarly, ammonia borane (B79455) has been shown to reduce nitriles to primary amines under thermal conditions without a catalyst. organic-chemistry.org

The following table summarizes common reagents used for the reduction of nitriles to amines:

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Ether solvent 2. Aqueous work-up | Primary Amine |

| Catalytic Hydrogenation (H₂/Catalyst) | Catalyst (Pd, Pt, Ni), Heat, Pressure | Primary Amine |

| Ammonia Borane | Thermal decomposition | Primary Amine |

| Diisopropylaminoborane/LiBH₄ | Catalytic LiBH₄ | Primary Amine |

Formation of Amide Derivatives through Nitrile Transformations

The conversion of nitriles to amides is an important synthetic transformation and is often an intermediate step in the complete hydrolysis of nitriles to carboxylic acids. libretexts.orglibretexts.org This partial hydrolysis can be achieved under controlled acidic or basic conditions. libretexts.org For instance, acid-catalyzed hydration involves the protonation of the nitrile, making it more susceptible to nucleophilic attack by water. libretexts.org

A variety of methods have been developed for the synthesis of amides from nitriles. One patented method describes heating a nitrile compound with water and manganese dioxide to produce the corresponding amide. google.com This process is applicable to a wide range of nitriles, including aryl and heterocyclic nitriles. google.com Another approach involves the reaction of carboxylic acids with substituted amines using a condensing agent like HATU/DIEA to form amide derivatives. researchgate.net

The synthesis of amide derivatives is of significant interest due to their presence in a wide array of biologically active compounds. sphinxsai.com

Other Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group can react with a variety of nucleophiles besides water and hydride ions. wikipedia.org Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the nitrile triple bond. pressbooks.pub The initial addition forms an imine anion, which upon hydrolysis, yields a ketone. libretexts.orgchemistrysteps.com This reaction provides a valuable route for the synthesis of ketones from nitriles. chemistrysteps.com

The Blaise reaction is another example of a nucleophilic addition to nitriles, involving an organozinc nucleophile. wikipedia.org Additionally, silyl (B83357) ketene (B1206846) imines, generated in situ from acetonitrile (B52724) using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine, can act as nucleophiles in reactions with electrophiles like acetals and nitrones. richmond.edu

Reactions Pertaining to the Difluorophenyl Moiety

The difluorophenyl group in 3-(2,3-difluorophenyl)propanenitrile is subject to electrophilic aromatic substitution, a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org

Electrophilic Aromatic Substitution Reaction Patterns

The rate and orientation of electrophilic aromatic substitution are significantly influenced by the substituents already present on the benzene (B151609) ring. libretexts.org Substituents are broadly classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the reaction rate). libretexts.org They also direct the incoming electrophile to specific positions (ortho, meta, or para). libretexts.org

In the case of this compound, the substituents are the two fluorine atoms and the propanenitrile side chain. Fluorine is a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. However, it is an ortho-, para-director because of the electron-donating resonance effect of its lone pairs. libretexts.org The propanenitrile group is generally considered to be a deactivating group and a meta-director due to the electron-withdrawing nature of the nitrile.

Common electrophilic aromatic substitution reactions include nitration (using nitric and sulfuric acids to generate the NO₂⁺ electrophile), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid to generate HSO₃⁺), and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comminia.edu.eg The specific outcome of such a reaction on this compound would depend on the reaction conditions and the interplay of the electronic and steric effects of the substituents.

Nucleophilic Aromatic Substitution Reactions, Including Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly those activated by electron-withdrawing groups. chemscene.com In the case of this compound, the aromatic ring is activated towards nucleophilic attack by the presence of two strongly electronegative fluorine atoms. The 3-(propanenitrile) substituent, while not a powerful deactivator for electrophilic substitution, acts as a weak electron-withdrawing group that can influence the regioselectivity of nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. google.com The presence of electron-withdrawing groups, such as fluorine or nitro groups, ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. researchgate.net For this compound, the fluorine atoms at the C2 and C3 positions activate the ring for substitution.

Although specific experimental data on the displacement of fluorine from this compound by common nucleophiles (e.g., alkoxides, amines) is not extensively documented in dedicated studies, the general principles of SNAr on polyfluoroarenes provide a strong basis for predicting its reactivity. mdpi.com The regioselectivity of substitution on the 2,3-difluorophenyl system would be determined by a combination of factors:

Activation by Fluorine: Each fluorine atom activates the carbon to which it is attached and the positions ortho and para to it.

Nucleophile: The nature of the attacking nucleophile can influence which site is preferred.

Reaction Conditions: Temperature, solvent, and base can alter the reaction pathway and selectivity. rsc.org

In related systems, such as pentafluorobenzonitrile, nucleophilic attack occurs preferentially at the para-position relative to the nitrile group. mdpi.com For this compound, the C3-fluorine is meta to the C2-fluorine, while the C2-fluorine is ortho to the C3-fluorine. The propanenitrile group is at the C1 position. Therefore, the C2-F is ortho and the C3-F is meta to the alkylnitrile substituent. Nucleophilic attack leading to displacement of the fluorine at C2 might be favored due to the ortho-positioning relative to the other fluorine atom, but steric hindrance could be a factor. Conversely, displacement at C3 could also be viable. Without direct experimental evidence, predicting the precise outcome remains a matter of theoretical consideration.

Carbon-Carbon Bond Forming Reactions Involving Propanenitrile Derivatives

The propanenitrile moiety of this compound offers a versatile handle for synthetic transformations, particularly for forming new carbon-carbon bonds. The methylene (B1212753) (CH₂) group alpha to the nitrile (C≡N) function is acidic and can be deprotonated by a strong, non-nucleophilic base to generate a resonance-stabilized carbanion. This nucleophilic anion can then react with various electrophiles.

A notable application of this reactivity is found in the synthesis of 3-aryl-pyrrolidine derivatives, which are investigated as NK1 receptor antagonists. In this context, this compound serves as a key starting material for a crucial carbon-carbon bond-forming step. The reaction involves the alkylation of the α-carbon with chiral epoxides.

The general transformation involves deprotonating this compound with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting carbanion then partakes in a nucleophilic attack, opening an epoxide ring to form a new C-C bond. A specific example is the reaction with (R)-glycidyl-butyrate. This reaction proceeds via an SN2 mechanism, leading to the formation of a γ-hydroxy nitrile intermediate, which is subsequently cyclized to a lactam and further transformed.

Detailed findings from these synthetic studies are presented in the table below.

| Electrophile | Base | Solvent | Temperature (°C) | Product (Intermediate) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (R)-Glycidyl-butyrate | LDA | THF | -78 to RT | (R)-4-Butyryloxymethyl-2-cyano-4-(2,3-difluorophenyl)-4-hydroxy-butyronitrile | Not Reported | WO/2007/071405 |

| (S)-Glycidyl-tosylate | LDA | THF | -78 to RT | (S)-2-Cyano-4-(2,3-difluorophenyl)-4-hydroxy-4-tosyloxymethyl-butyronitrile | Not Reported | WO/2007/071405 |

| (R)-1,2-Epoxy-3-butene | LDA | THF | -78 to RT | (R,E)-2-(2-(2,3-difluorophenyl)-2-hydroxybut-3-enyl)succinonitrile | Not Reported | WO/2007/071405 |

This method provides an effective route to chiral γ-hydroxy nitriles, which are valuable intermediates for constructing complex heterocyclic systems. The difluorophenyl group remains intact during this transformation, highlighting the chemoselectivity of the reaction at the propanenitrile side chain under these conditions.

Mechanistic Investigations of Key Transformations

While dedicated, in-depth mechanistic studies (e.g., computational or kinetic analyses) for the transformations of this compound are not widely published, the mechanisms can be understood from well-established principles of organic chemistry.

The key carbon-carbon bond-forming reaction discussed previously—alkylation of the α-carbon—proceeds through a well-defined pathway:

Anion Formation: The reaction is initiated by the deprotonation of the carbon atom alpha to the nitrile group. A strong, sterically hindered base like lithium diisopropylamide (LDA) is required to abstract this proton, as its pKa is around 25 in DMSO. The resulting species is a resonance-stabilized carbanion, often referred to as a nitrile anion or an enolate equivalent. The negative charge is delocalized between the α-carbon and the nitrogen atom of the nitrile group, which enhances its stability and nucleophilicity.

Nucleophilic Attack (SN2 Ring-Opening): The generated carbanion acts as a potent nucleophile. In the presence of an epoxide electrophile, such as (R)-glycidyl-butyrate, the carbanion attacks one of the carbon atoms of the epoxide ring. This attack follows an SN2 pathway, leading to the opening of the strained three-membered ring and the simultaneous formation of a new carbon-carbon bond. The regioselectivity of the attack on unsymmetrical epoxides is typically at the less sterically hindered carbon atom.

Protonation/Workup: The resulting intermediate is an alkoxide. Upon aqueous workup, this alkoxide is protonated to yield the final γ-hydroxy nitrile product.

This sequence represents a classic example of generating a carbon-based nucleophile from a weakly acidic C-H bond and utilizing it for alkylation. The choice of a strong, non-nucleophilic base is critical to ensure that deprotonation is favored over competing reactions, such as the base attacking the nitrile group directly. The low temperatures (typically -78 °C) are employed to control the reactivity of the strong base and the generated carbanion, minimizing side reactions and ensuring high selectivity. The subsequent transformations of the resulting γ-hydroxy nitrile, such as reduction and cyclization, follow standard mechanisms for those respective functional group conversions.

Spectroscopic and Structural Characterization Methodologies for 3 2,3 Difluorophenyl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 1D NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

One-dimensional (1D) NMR techniques are the cornerstone of structural analysis, providing foundational information about the types and numbers of different nuclei.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy of 3-(2,3-Difluorophenyl)propanenitrile would be expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would display complex multiplets due to the three protons on the difluorophenyl ring, with their chemical shifts and coupling patterns influenced by the two fluorine substituents. The aliphatic portion of the spectrum would consist of two triplets, corresponding to the two methylene (B1212753) groups (-CH₂CH₂CN), with their coupling revealing their adjacency.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the nitrile carbon, the two methylene carbons, and the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine atoms would exhibit characteristic large coupling constants (¹JC-F), and smaller couplings would be observed for carbons two or three bonds away (²JC-F, ³JC-F).

¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this molecule, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 3 of the phenyl ring. The chemical shifts would be indicative of their electronic environment, and the coupling between them (³JF-F) and with neighboring protons would provide further structural confirmation.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | Aromatic CH | 7.0 - 7.4 | m | JH-H, JH-F |

| -CH₂-Ar | ~3.0 | t | ³JH-H | |

| -CH₂-CN | ~2.7 | t | ³JH-H | |

| ¹³C NMR | C-CN | ~118 | s | |

| C-Ar (C-F) | 145 - 155 | dd | ¹JC-F, ²JC-F | |

| C-Ar | 115 - 130 | m | JC-F | |

| -CH₂-Ar | ~25 | t | ||

| -CH₂-CN | ~15 | t | ||

| ¹⁹F NMR | F-2 | -130 to -145 | d | ³JF-F |

| F-3 | -140 to -155 | d | ³JF-F |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups and substituted aromatic systems. Actual experimental values may vary.

2D NMR Correlational Spectroscopy (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals of the two adjacent methylene groups, confirming the propanenitrile side chain. Correlations between the aromatic protons would also help in assigning their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C signals for the three CH groups in the aromatic ring and the two methylene groups in the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different structural fragments. For instance, correlations from the benzylic protons (-CH₂-Ar) to the aromatic carbons and the other methylene carbon would confirm the connection of the propanenitrile chain to the difluorophenyl ring. Correlations from the methylene protons adjacent to the nitrile group to the nitrile carbon would confirm this part of the structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1350 and 1100 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group, being a relatively non-polar bond, often gives a strong and easily identifiable signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | IR, Raman |

| C≡N (Nitrile) | Stretching | 2260 - 2240 | IR, Raman |

| C=C (Aromatic) | Stretching | 1600 - 1450 | IR, Raman |

| C-F (Aromatic) | Stretching | 1350 - 1100 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₇F₂N), the molecular weight is approximately 167.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 167. The fragmentation pattern would likely involve the loss of the nitrile group or cleavage of the side chain. Key fragments could include the tropylium-like ion from the difluorophenylmethyl cation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Formula |

| 167 | Molecular Ion [M]⁺ | [C₉H₇F₂N]⁺ |

| 127 | [M - CH₂CN]⁺ | [C₇H₅F₂]⁺ |

| 113 | [Difluorophenyl]⁺ | [C₆H₃F₂]⁺ |

Note: This table lists plausible fragments. The actual fragmentation pattern and relative intensities would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular and Supramolecular Elucidation

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the supramolecular assembly, including any intermolecular interactions such as hydrogen bonding or π-π stacking that govern the crystal packing. While no specific crystallographic data for this compound has been reported, studies on related nitriles have shown how crystal packing can be influenced by various intermolecular forces.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₉H₇F₂N), the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula and the purity of the sample.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 64.68% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.22% |

| Fluorine | F | 18.998 | 2 | 37.996 | 22.73% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.38% |

| Total | 167.158 | 100.00% |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores—the parts of a molecule responsible for its color.

For this compound, the primary chromophore is the 2,3-difluorophenyl group. The benzene (B151609) ring and its substituents give rise to characteristic electronic transitions, primarily of the π → π* type. These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic ring. The presence of the fluorine atoms and the propanenitrile group as substituents on the benzene ring can influence the energy of these transitions and, consequently, the absorption maxima (λmax).

In general, substituted benzene derivatives exhibit characteristic absorption bands in the UV region. ijermt.org The nitrile group (-CN) itself has a weak n→π* transition, but its major influence on the UV-Vis spectrum of this molecule is through its electronic interaction with the phenyl ring, although this effect is insulated by the propyl chain. Aliphatic nitriles, without further conjugation, typically show absorption at wavelengths below 200 nm, which is often outside the range of standard laboratory spectrophotometers. libretexts.org

The electronic spectrum of this compound is expected to be dominated by the transitions of the substituted benzene ring. The fluorine atoms, being electron-withdrawing groups, can cause a slight shift in the absorption bands of the benzene ring. Systematic studies on substituted benzenes have shown that electron-withdrawing groups can induce hypsochromic shifts (shifts to shorter wavelengths) of the π→π* transitions. ijermt.org

The main electronic transitions expected for this compound are:

π → π* Transitions: These are characteristic of the aromatic phenyl ring and are expected to be the most prominent absorptions in the UV spectrum. For benzene, these transitions occur around 184 nm, 204 nm, and 256 nm. In substituted benzenes, the positions and intensities of these bands can change.

n → π* Transitions: The nitrogen atom of the nitrile group has non-bonding electrons (n electrons). Excitation of these electrons to an anti-bonding π* orbital is possible. However, these transitions are generally weak (low molar absorptivity) and may be obscured by the stronger π → π* absorptions of the phenyl ring. libretexts.orgmasterorganicchemistry.com

σ → σ* and n → σ* Transitions: These transitions require higher energy and typically occur in the far-UV region (below 200 nm), making them less commonly observed in standard UV-Vis spectroscopy. upenn.edu

While specific experimental UV-Visible spectroscopic data for this compound is not widely available in the literature, the expected absorption maxima can be estimated based on data for similar substituted benzene compounds. The table below provides a hypothetical representation of expected UV-Vis absorption data based on general principles for this class of compounds.

| Expected Transition | Probable λmax (nm) | Typical Molar Absorptivity (ε) (L mol-1 cm-1) | Associated Chromophore |

| π → π | ~210 | >10,000 | Phenyl Ring |

| π → π | ~260 | 200 - 2,000 | Phenyl Ring (Benzenoid band) |

| n → π* | >270 | <100 | Nitrile Group |

This table is illustrative and based on typical values for related compounds. Actual experimental values may vary.

The solvent used to dissolve the sample can also influence the UV-Visible spectrum. Polar solvents can interact with the solute molecules, stabilizing either the ground state or the excited state, leading to shifts in the absorption maxima. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, while for π→π* transitions, a bathochromic (red) shift is often observed. libretexts.org

Theoretical and Computational Investigations of 3 2,3 Difluorophenyl Propanenitrile

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and exploring potential energy surfaces.

A DFT study on 3-(2,3-Difluorophenyl)propanenitrile would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The difluorophenyl group, with its two fluorine atoms, and the propanenitrile chain create a molecule with several rotatable bonds. The potential energy landscape would be mapped by systematically rotating these bonds (e.g., the bond between the phenyl ring and the propyl chain) to identify different conformers and the energy barriers (transition states) that separate them. This analysis reveals the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Table 1: Illustrative Data from a DFT Geometry Optimization Study This table illustrates the type of data that would be generated from a DFT study. Actual values for this compound are not available from published sources.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy (Hartree) | The calculated total electronic energy of the optimized structure. | -645.xxxx |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity resulting from its charge distribution. | ~4.5 - 5.5 D |

| Key Bond Length (C-CN) (Å) | The distance between the carbon of the nitrile group and its adjacent carbon. | ~1.47 Å |

| Key Bond Angle (C-C-CN) (°) | The angle formed by the three carbons of the propanenitrile chain. | ~112° |

| Dihedral Angle (F-C-C-C) (°) | The rotational angle defining the orientation of the phenyl ring relative to the side chain. | Variable (defines conformers) |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, analysis would reveal how the electron-withdrawing fluorine atoms and the nitrile group influence the energy and spatial distribution of these orbitals. The HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO might be distributed over the nitrile group and the ring.

Table 2: Illustrative Data from a Frontier Molecular Orbital Analysis This table illustrates the type of data that would be generated. Actual values for this compound are not available from published sources.

| Orbital/Parameter | Description | Hypothetical Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital energy. | -7.5 eV |

| LUMO | Lowest Unoccupied Molecular Orbital energy. | -1.0 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (E_LUMO - E_HOMO). | 6.5 eV |

To further refine predictions of chemical behavior, computational descriptors derived from DFT are used.

Fukui Functions: The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. For this compound, this analysis would pinpoint the most reactive sites, likely identifying the nitrogen atom of the nitrile as a site for electrophilic attack and specific carbons on the aromatic ring as sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It uses a color scale to show regions of positive and negative potential. Negative regions (typically colored red) are rich in electrons and are prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. An MEP map of this compound would show a strong negative potential around the nitrile nitrogen and weaker negative potential near the fluorine atoms, with positive potential around the hydrogen atoms.

Intermolecular Interactions and Crystal Packing Analysis

While quantum calculations on a single molecule are informative, understanding how molecules interact with each other is crucial for predicting the properties of a material in its solid state (crystal form).

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It partitions the crystal space, defining a unique surface for each molecule. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts and their relative strengths.

For this compound, a Hirshfeld analysis would require its crystal structure. The analysis would generate 2D fingerprint plots that summarize the different types of intermolecular contacts. Given the molecule's structure, significant contributions would be expected from H···H, C···H, F···H, and N···H contacts. Red spots on the dnorm surface would indicate close contacts, such as potential hydrogen bonds or other strong interactions.

Table 3: Illustrative Data from Hirshfeld Surface Fingerprint Analysis This table illustrates the type of data that would be generated. Actual values for this compound depend on its crystal structure and are not available from published sources.

| Intermolecular Contact Type | Description | Hypothetical Contribution (%) |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | 45 - 55% |

| F···H / H···F | Contacts involving fluorine and hydrogen atoms. | 15 - 25% |

| C···H / H···C | Contacts involving carbon and hydrogen atoms (e.g., C-H···π). | 10 - 20% |

| N···H / H···N | Contacts involving the nitrile nitrogen and hydrogen atoms. | 5 - 10% |

| Other (C···C, C···F, etc.) | Other minor contacts. | < 5% |

Building on the qualitative insights from Hirshfeld analysis, the energies of specific intermolecular interactions can be calculated. Using high-level DFT or other computational methods, the strength of interactions like weak C-H···N or C-H···F hydrogen bonds and more general van der Waals forces can be quantified. This analysis helps in understanding the dominant forces that govern the crystal packing arrangement and contributes to predicting physical properties such as melting point and solubility. For this compound, the calculations would focus on the interactions between the nitrile nitrogen, the fluorine atoms, and the hydrogen atoms on adjacent molecules in the crystal lattice.

Molecular Mechanics (MM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. nih.gov It is particularly efficient for large systems, but its accuracy is dependent on the quality of the underlying force field—a set of parameters that define the potential energy function. nih.gov For a molecule like this compound, a well-parameterized force field such as MM3 or MM4, which have been developed to handle fluorinated hydrocarbons, would be a suitable choice. dntb.gov.uadntb.gov.ua The force field would define parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic) for all atoms in the molecule.

A hypothetical set of essential MM parameters that would need to be defined for a study of this compound is presented in Table 1.

Table 1: Illustrative Molecular Mechanics (MM) Parameters for this compound This table is a hypothetical representation of parameters that would be required for an MM simulation and is not based on published experimental or computational data for this specific molecule.

| Interaction Type | Atoms Involved | Equilibrium Value | Force Constant |

|---|---|---|---|

| Bond Stretching | C(ar)-C(ar) | 1.39 Å | 450 kcal/mol·Å² |

| C(ar)-F | 1.35 Å | 550 kcal/mol·Å² | |

| C(ar)-C(alkyl) | 1.51 Å | 310 kcal/mol·Å² | |

| C(alkyl)-C(alkyl) | 1.53 Å | 300 kcal/mol·Å² | |

| C(alkyl)-C≡N | 1.47 Å | 400 kcal/mol·Å² | |

| C≡N | 1.15 Å | 1800 kcal/mol·Å² | |

| Angle Bending | F-C(ar)-C(ar) | 118.5° | 70 kcal/mol·rad² |

| C(ar)-C(ar)-C(alkyl) | 121.0° | 65 kcal/mol·rad² | |

| C(ar)-C(alkyl)-C(alkyl) | 112.0° | 60 kcal/mol·rad² | |

| C(alkyl)-C(alkyl)-C≡N | 110.0° | 55 kcal/mol·rad² | |

| Torsional Angle | F-C(ar)-C(ar)-C(alkyl) | Varies | Varies |

For studying chemical reactions or properties where electronic effects are crucial, a more sophisticated approach is needed. This is where Quantum Mechanics/Molecular Mechanics (QM/MM) methods become invaluable. researchgate.net QM/MM approaches treat a small, critical part of the system with computationally expensive but highly accurate quantum mechanics, while the remainder of the system is treated with the more efficient molecular mechanics. rsc.org For instance, in studying the reaction of the nitrile group of this compound, the nitrile and the adjacent carbons could be defined as the QM region, while the difluorophenyl ring and any surrounding solvent molecules would be the MM region. ntu.edu.sg This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events without the prohibitive computational cost of a full QM calculation on the entire system. researchgate.net

Computational Reaction Dynamics and Pathway Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. indexcopernicus.com For this compound, computational methods can be used to model its synthesis, for example, through the cyanation of a corresponding halo-precursor, or its subsequent chemical transformations. nih.gov

A key aspect of this is the mapping of the potential energy surface (PES) for a given reaction. By locating the transition state (the saddle point on the PES) and the reactants and products (energy minima), the activation energy and reaction energy can be calculated. nih.gov For example, a computational study could investigate the nucleophilic attack on the nitrile carbon, a common reaction for this functional group. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for such studies, providing a good balance between accuracy and computational cost. nih.govmdpi.com

The process of modeling a reaction pathway would typically involve the steps outlined in Table 2.

Table 2: General Workflow for Computational Reaction Pathway Modeling

| Step | Description | Computational Method |

|---|---|---|

| 1. Geometry Optimization | The 3D structures of reactants, products, and a guessed transition state are optimized to find their lowest energy conformations. | DFT (e.g., B3LYP functional with a suitable basis set like 6-31G*) |

| 2. Transition State Search | The exact structure of the transition state is located on the potential energy surface. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms |

| 3. Frequency Calculation | Vibrational frequencies are calculated to confirm the nature of the stationary points (reactants and products have all real frequencies; the transition state has one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE). | DFT |

| 4. Intrinsic Reaction Coordinate (IRC) | An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products. | IRC methods |

| 5. Energy Profile Construction | The relative energies of the reactants, transition state, and products are calculated to construct the reaction energy profile, providing the activation energy and reaction enthalpy. | High-level QM methods or DFT with corrections |

Such studies can provide valuable insights into the feasibility of a reaction, its kinetics, and the influence of the difluorophenyl substituent on the reactivity of the propanenitrile moiety.

Application of Machine Learning and Artificial Intelligence in Computational Chemistry for Propanenitrile Derivatives

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming computational chemistry. rsc.orgyoutube.com For a molecule like this compound and its derivatives, ML and AI can be applied in several ways, particularly for property prediction and accelerated discovery. nih.gov

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models learn from existing data on similar molecules to predict properties of new, un-synthesized compounds. For instance, a model could be trained on a dataset of fluorinated aromatic compounds to predict the lipophilicity, toxicity, or even the reactivity of this compound. rsc.org

The general workflow for building such a predictive model is shown in Table 3.

Table 3: Workflow for Developing a Machine Learning Model for Property Prediction

| Step | Description | Examples of Techniques |

|---|---|---|

| 1. Data Collection | A dataset of molecules with known properties (e.g., bioactivity, solubility) is assembled. | Public databases (e.g., ChEMBL, PubChem), proprietary data |

| 2. Molecular Representation | The 2D or 3D structures of the molecules are converted into numerical descriptors that the ML model can understand. | Molecular fingerprints (e.g., ECFP4), constitutional descriptors, topological descriptors, quantum chemical descriptors |

| 3. Model Training | An ML algorithm is trained on the dataset to learn the relationship between the molecular descriptors and the target property. | Random Forest, Support Vector Machines (SVM), Graph Neural Networks (GNNs), Deep Neural Networks (DNNs) |

| 4. Model Validation | The performance of the trained model is evaluated on a separate test set of molecules to assess its predictive power. | Cross-validation, R-squared, Root Mean Square Error (RMSE) |

| 5. Prediction | The validated model is used to predict the property of new molecules, such as this compound. | |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,3-difluorophenyl)propanenitrile, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, nitrile-containing precursors (e.g., acetonitrile derivatives) can react with 2,3-difluorobenzyl halides under palladium catalysis. Key parameters include solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–100°C), which influence yield and purity . Comparative studies suggest Pd-catalyzed methods achieve higher regioselectivity (~85% yield) compared to acid-mediated routes (~70%) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR : Use -NMR to resolve fluorine coupling patterns (e.g., ~10–15 Hz for ortho-fluorines) .

- X-ray Crystallography : Co-crystallization with thiourea derivatives enhances diffraction quality by stabilizing the nitrile group .

- Mass Spectrometry : High-resolution LCMS (e.g., m/z 166.06 [M+H]) with mobile phases like MeCN/water (0.1% formic acid) improves sensitivity .

Q. What pharmacological screening models are appropriate for assessing bioactivity?

- Methodological Answer :

- In vitro : Human bronchial smooth muscle cells (HBSMCs) are used to evaluate anti-inflammatory effects via TNF-α inhibition assays .

- In silico : Molecular docking with fluorinated aromatic targets (e.g., COX-2 enzymes) predicts binding affinities using software like AutoDock Vina .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorinated nitrile synthesis be addressed?

- Methodological Answer : Competitive elimination pathways (e.g., formation of propenenitrile byproducts) are minimized by using bulky stannyl groups (e.g., PhSn) as leaving agents. For example, threo-2,3-diphenyl-3-(triphenylstannyl)propanenitrile reduces elimination by 40% at 25°C compared to smaller substituents . Kinetic studies (time-resolved IR) further optimize reaction conditions.

Q. What advanced HPLC conditions resolve co-eluting impurities in this compound?

- Methodological Answer : Use a YMC-Actus Triart C18 column (50 x 33 mm, 5 μm) with gradient elution (MeCN/water + 0.1% formic acid). Retention times (~1.25–1.32 minutes) are reproducible under SQD-FA05 conditions, with baseline separation of difluorophenyl isomers (Δt ≥ 0.07 min) .

Q. How can contradictory data on metabolic stability be reconciled in pharmacokinetic studies?

- Methodological Answer : Discrepancies in hepatic microsomal half-life (e.g., rat vs. human) require species-specific CYP450 inhibition assays. For instance, pre-treatment with 1-aminobenzotriazole (CYP450 broad inhibitor) clarifies interspecies variability in nitrile metabolism .

Q. What computational strategies predict the electronic effects of fluorine substituents on nitrile reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Mulliken charges on the nitrile carbon. Fluorine’s electron-withdrawing effect increases electrophilicity (charge: +0.32 e) compared to non-fluorinated analogs (+0.18 e), guiding nucleophilic attack pathways .

Q. How are metabolites of this compound identified in vivo?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with -labeling tracks metabolic pathways. Key metabolites include hydroxylated derivatives (m/z 182.08 [M+H]) and glutathione conjugates (m/z 443.12 [M+H]) in rodent plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.